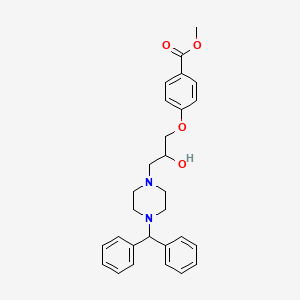

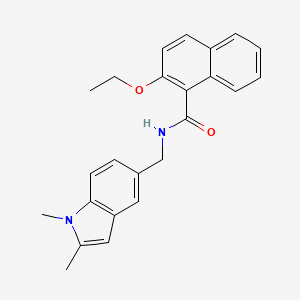

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of DIM-5 involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain DIM-5.Molecular Structure Analysis

The molecular formula of DIM-5 is C19H20N2O and it has a molecular weight of 292.382.Chemical Reactions Analysis

The most direct method for the preparation of a similar compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .科学的研究の応用

Cancer Treatment

Indole derivatives, including our compound of interest, have shown promise in the treatment of cancer. They can interact with various cellular pathways and may inhibit the proliferation of cancer cells. Research has indicated that certain indole derivatives can induce apoptosis in cancer cells, potentially offering a pathway for therapeutic intervention .

Antimicrobial Activity

The indole moiety is known to possess antimicrobial properties. Compounds like N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide could be used to develop new antimicrobial agents that are effective against a range of pathogenic bacteria and fungi, addressing the growing concern of antibiotic resistance .

Antiviral Agents

Indole derivatives have been reported to exhibit antiviral activities. They can be designed to interfere with viral replication or to inhibit enzymes that are critical for the life cycle of viruses. This makes them potential candidates for the development of new antiviral drugs, especially in the face of emerging viral diseases .

Anti-inflammatory and Analgesic Properties

Some indole derivatives have been evaluated for their anti-inflammatory and analgesic activities. They may work by modulating inflammatory pathways or by acting on central nervous system receptors to alleviate pain. This application is particularly relevant for chronic inflammatory diseases and pain management .

Tubulin Polymerization Inhibition

Research has shown that certain indole derivatives can inhibit tubulin polymerization, which is a vital process for cell division. By interfering with this process, these compounds can act as potential agents in the development of cancer therapies, particularly those targeting rapidly dividing tumor cells .

作用機序

Target of Action

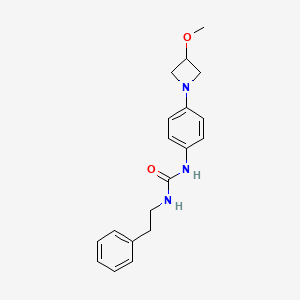

The compound N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxy-1-naphthamide, also known as N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxynaphthalene-1-carboxamide, is a synthetic compound of indole. It is an analog of the serotonin receptor agonist 5-HT. These compounds have been identified by targeted SAR studies as promising structures interacting with RCAR/ (PYR/PYL) receptor proteins . Some of indolinylmethyl sulfonamides showed a strong affinity for RCAR/ (PYR/PYL) receptor proteins in wheat .

Mode of Action

This could involve binding to the receptor proteins, leading to conformational changes that trigger downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its target receptors. For instance, if it acts as an agonist for serotonin receptors, it could influence serotonin signaling pathways, which play crucial roles in mood regulation, sleep, appetite, and other physiological processes .

特性

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-4-28-22-12-10-18-7-5-6-8-20(18)23(22)24(27)25-15-17-9-11-21-19(14-17)13-16(2)26(21)3/h5-14H,4,15H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGHREULUORTAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CC4=C(C=C3)N(C(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2849683.png)

![1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2849696.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2849697.png)

![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2849699.png)